BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE
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Overview
Description
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE typically involves the condensation of 5-methyl-2-aminophenol with an appropriate acylating agent, followed by esterification. The reaction conditions may include:
Condensation Reaction: 5-methyl-2-aminophenol reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The resulting intermediate is then esterified with butanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of BUTYL 2-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Butyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Butyl (5-methyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to the presence of the 5-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other benzoxazole derivatives.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
IRHGBUIZKJMYES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Origin of Product |
United States |
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